Cas no 1674-44-8 (6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI))

6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI) structure
1674-44-8 structure
Nome del prodotto:6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI)
Numero CAS:1674-44-8
MF:C30H26O10
MW:546.521449565887
CID:146291
PubChem ID:439591

6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI)
    • 6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydr...
    • 6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,
    • Xanthoaphin
    • Xanthoaphin fb
    • C01863
    • DTXSID20331424
    • (7R,9R,10S,12S,18R,20R,21S,23S)-12,16,23,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(28),2,4(27),5,15,17(29),26(30)-heptaene-14,25-dione
    • CHEBI:18073
    • 1674-44-8
    • Q27102803
    • xanthoaphin-fb
    • (1R,3R,3aS,4aS,8R,10R,10aS,11aS)-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-1,3,3a,4a,5,8,10,10a,11a,12-decahydro-6H,13H-2,4,9,11-tetraoxadibenzo[bc,kl]coronene-6,13-dione
    • Inchi: InChI=1S/C30H26O10/c1-7-13-21-19-17-15(25(13)33)11(31)5-30(36)24(17)20-18-16(26(34)14-8(2)38-10(4)28(40-30)22(14)20)12(32)6-29(35,23(18)19)39-27(21)9(3)37-7/h7-10,27-28,33-36H,5-6H2,1-4H3/t7-,8-,9-,10-,27-,28-,29+,30+/m1/s1
    • Chiave InChI: HNUPXDLGAHSVEQ-YSPTYUJLSA-N
    • Sorrisi: C[C@H]1O[C@H](C)C2=C3C4C5C(=C2O)C(C[C@@]2(O[C@@H]6[C@@H](C)O[C@H](C)C7C(=C8C(C[C@@](O[C@H]13)(O)C=4C8=C(C6=7)C=52)=O)O)O)=O

Proprietà calcolate

  • Massa esatta: 546.153
  • Massa monoisotopica: 546.153
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 0
  • Complessità: 1100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 152Ų
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.684
  • Indice di rifrazione: 1.802

6H,13H-2,4,9,11-Tetraoxadibenzo[bc,kl]coronene-6,13-dione,1,3,3a,4a,5,8,10,10a,11a,12-decahydro-4a,7,11a,14-tetrahydroxy-1,3,8,10-tetramethyl-,(1R,3R,3aS,4aS,8R,10R,10aS,11aS)-rel- (9CI) Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.